molecular formula C10H7ClN2O B074615 3-Chloro-6-phenoxypyridazine CAS No. 1490-44-4

3-Chloro-6-phenoxypyridazine

Cat. No. B074615
CAS RN: 1490-44-4
M. Wt: 206.63 g/mol
InChI Key: VPVVMGVIGYPNDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Chloro-6-phenoxypyridazine, involves multiple steps such as chlorination, substitution, and oxidation reactions. For example, the synthesis of 3-chloro-5-methylpyridazine, an analogous compound, is achieved from citraconic anhydride through a series of reactions including chlorination and substitution, showcasing the complexity and versatility in the synthesis of pyridazine derivatives (Zhao Chun-shen, 2009). This demonstrates the synthetic routes available for creating 3-Chloro-6-phenoxypyridazine and its analogs.

Molecular Structure Analysis

The molecular structure of pyridazine compounds, including 3-Chloro-6-phenoxypyridazine, has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, DFT calculations and spectroscopic analyses such as FT-Raman and FT-Infrared spectra have been utilized to elucidate the structural and vibrational characteristics of similar compounds, providing insights into their molecular geometry and electronic properties (S. Vijaya Chamundeeswari et al., 2013).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including chlorination and oxidative synthesis, which are pivotal in modifying their chemical structure for specific applications. The use of hypervalent iodine(III) reagents for chlorination and oxidation reactions demonstrates the reactivity of these compounds and their potential for further chemical transformations (Prerana B. Thorat et al., 2013).

Scientific Research Applications

  • Herbicidal Applications :

  • Synthesis of Derivatives :

    • 3-Chloro-6-phenoxypyridazine was used in the synthesis of various pyridazine derivatives, which were then evaluated for their herbicidal properties (Jojima & Tamura, 1965).
    • The compound was also used in large-scale synthesis processes, demonstrating its utility in chemical manufacturing (Bryant, Kunng, & South, 1995).
  • Pharmaceutical Importance :

    • In medicinal chemistry, derivatives of pyridazine, including 3-Chloro-6-phenoxypyridazine analogs, have shown significant importance. They are used in synthesizing compounds with potential pharmaceutical applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
  • Chemical Reactions and Syntheses :

    • Reactions involving 3-Chloro-6-phenoxypyridazine and its role in the formation of other chemical compounds have been studied, highlighting its versatility in chemical synthesis (Chung, Kang, & Yoon, 1998).

Safety And Hazards

3-Chloro-6-phenoxypyridazine is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It also has specific target organ toxicity - single exposure (STOT SE 3) .

properties

IUPAC Name

3-chloro-6-phenoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVMGVIGYPNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328034
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-phenoxypyridazine

CAS RN

1490-44-4
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,6-Dichloropyridazine (Aldrich, 4.47 g, 30 mmol) in NaOH (10%, 20 mL) was treated with phenol (Aldrich, 1.88 g, 20 mmol) at 100° C. for 15 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (2×50 mL). The extracts were combined and concentrated under reduced pressure. The title compound was purified by chromatography (SiO2, Hexanes: ethyl acetate=80: 20, Rf. 0.5) as a solid (3.8 g, yield, 92%). 1H NMR (CDCl3, 300 MHz) δ 7.11–7.29 (m, 3H), 7.38–7.55 (m, 4H) ppm. MS (DCl/NH3) m/z 207 (M+H)+, 209 (M+H)+.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,6-dichloropyridazine (1.0 g, 5.23 mmol), phenol (0.50 g, 5.31 mmol), potassium carbonate (2.90 g, 20.98 mmol), and copper(I) iodide (0.59 g, 3.09 mmol) in dimethylsulfoxide (3.6 mL, 1.45 M) was heated to 90° C. overnight. After this time, the reaction was cooled to 25° C. and then poured into a 2N aqueous hydrochloric acid solution (75 mL) rinsing with water. The resulting mixture was filtered through filter paper and diluted with a saturated aqueous sodium chloride solution followed by extraction with ethyl acetate (150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×75 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 80 g, 5-24% ethyl acetate/hexanes) afforded 3-chloro-6-phenoxy-pyridazine (1.01 g, 93%) as a yellow solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.14-7.35 (m, 3H), 7.47 (t, J=7.5 Hz, 2H), 7.59 (d, J=9.2 Hz, 1H), 7.96 (d, J=9.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Tamura, T Jojima - Agricultural and biological chemistry, 1963 - Taylor & Francis
… Through these tests it was found that all the aliphatic ethers were far less effective than 3-chloro-6-phenoxypyridazine (III, n= 0), and it became of interest to prepare series of 3-chloro-6-…
Number of citations: 19 www.tandfonline.com
M Akdağ, AB Özçelik, Y Demir, Ş Beydemir - Journal of Molecular Structure, 2022 - Elsevier
The polyol pathway is a two-step metabolic pathway in which glucose is reduced to sorbitol and then converted to fructose. The first and rate limiting enzyme of this pathway, aldose …
Number of citations: 14 www.sciencedirect.com
里田勲, 楠田冬樹, 森一雄 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
3-Chloro-4-methyl-6-sulfanilamidopyridazine (VI-B), 3-chloro-4, 5-dimethyl-6-sulfanil-amidopyridazine (VI-C), and 3-chloro-4, 5-tetramethylene-6-sulfanilamidopyridazine (VI-E) were …
Number of citations: 3 www.jstage.jst.go.jp

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